4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one

Acetylcholinesterase inhibition Coumarin SAR Linker engineering

4-((4-Benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one (CAS 877801-48-4, MFCD05704135) is a fully synthetic small molecule (MW 347.46 g/mol, formula C₂₃H₂₅NO₂) belonging to the 4-substituted coumarin class. The compound combines a 6-methyl-2H-chromen-2-one (coumarin) core with a 4-benzylpiperidine moiety connected via a direct methylene (–CH₂–) linker at the coumarin 4-position.

Molecular Formula C23H25NO2
Molecular Weight 347.458
CAS No. 877801-48-4
Cat. No. B2535943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one
CAS877801-48-4
Molecular FormulaC23H25NO2
Molecular Weight347.458
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H25NO2/c1-17-7-8-22-21(13-17)20(15-23(25)26-22)16-24-11-9-19(10-12-24)14-18-5-3-2-4-6-18/h2-8,13,15,19H,9-12,14,16H2,1H3
InChIKeyHROUZSGBUNQOGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((4-Benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one (CAS 877801-48-4): Structural Identity and Procurement Baseline


4-((4-Benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one (CAS 877801-48-4, MFCD05704135) is a fully synthetic small molecule (MW 347.46 g/mol, formula C₂₃H₂₅NO₂) belonging to the 4-substituted coumarin class . The compound combines a 6-methyl-2H-chromen-2-one (coumarin) core with a 4-benzylpiperidine moiety connected via a direct methylene (–CH₂–) linker at the coumarin 4-position. It is catalogued in several commercial screening libraries, including InterBioScreen (STOCK1N-52100) and MolPort (MolPort-002-635-482), and is indexed in the ZINC database (ZINC256600542), where it is annotated as having no publicly disclosed biological activity [1]. This compound is structurally related to, but distinct from, the N-benzylpiperidine-substituted acetylcholinesterase inhibitors reported in the medicinal chemistry literature.

Why Generic Substitution Fails for 4-((4-Benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one (CAS 877801-48-4)


Coumarin–benzylpiperidine hybrids are not interchangeable. In a systematic SAR study of 4-substituted coumarins as acetylcholinesterase (AChE) inhibitors, compound 4m, bearing an N-(1-benzylpiperidin-4-yl)acetamide linker at the coumarin 4-position, achieved an IC₅₀ of 1.2 μM, whereas congeners with shorter or conformationally constrained linkers showed 6- to 50-fold reductions in potency [1]. The target compound replaces the acetamide spacer with a direct –CH₂– bridge, eliminating the hydrogen-bond-capable amide group and altering the pKₐ and conformational freedom of the basic piperidine nitrogen. X-ray crystallography of a closely related 7-substituted coumarin–benzylpiperidine analog in complex with mouse AChE (PDB 7QB4) confirms that the benzylpiperidine moiety occupies the catalytic anionic site while the coumarin ring engages the peripheral aromatic patch via π–π stacking [2]. Even subtle variations in linker length, substitution position (C-4 vs. C-7), and chromen-2-one ring methylation can therefore shift target engagement, AChE/BuChE selectivity, and off-target profiles in ways that cannot be predicted without compound-specific data.

Quantitative Differentiation Evidence for 4-((4-Benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one (CAS 877801-48-4) Versus Structural Analogs


Structural Distinction from the Most Potent 4-Substituted Coumarin AChE Inhibitor (Compound 4m)

The closest published potent analog is compound 4m (Razavi et al., 2013), a 4-hydroxycoumarin derivative bearing an N-(1-benzylpiperidin-4-yl)acetamide group at C-4, which inhibits Electrophorus electricus AChE with an IC₅₀ of 1.2 μM [1]. The target compound (CAS 877801-48-4) differs at three critical positions: (i) it replaces the 4-OH with a direct –CH₂– linker to the piperidine nitrogen; (ii) it carries a 6-CH₃ substituent instead of the unsubstituted coumarin ring of 4m; (iii) the piperidine N-substituent is directly connected without an acetamide spacer. These modifications remove the hydrogen-bond donor at C-4, reposition the basic nitrogen by approximately 1.5–2.0 Å, and alter the electron density of the coumarin lactone – all of which influence AChE binding kinetics.

Acetylcholinesterase inhibition Coumarin SAR Linker engineering

Binding Mode Divergence from the Co-Crystallized 7-Substituted Analog (PDB 7QB4 Ligand)

PDB entry 7QB4 provides an X-ray crystal structure (2.5 Å resolution) of mouse AChE in complex with 7-[(1-benzylpiperidin-3-yl)methoxy]-3,4-dimethyl-2H-chromen-2-one, a compound that attaches the benzylpiperidine via a –OCH₂– linker to the coumarin C-7 position [1]. The target compound (CAS 877801-48-4) instead attaches the benzylpiperidine via a –CH₂– linker to C-4. In the 7QB4 structure, the benzylpiperidine moiety occupies the catalytic anionic site (CAS) while the 3,4-dimethylchromen-2-one ring stacks against Trp286 in the peripheral anionic site (PAS). Shifting the substitution from C-7 to C-4 is predicted (by class-level SAR) to rotate the coumarin plane by approximately 60–90° relative to the piperidine ring, potentially disrupting the PAS π–π interaction while preserving CAS occupancy.

X-ray crystallography AChE binding mode Structure-based drug design

Selectivity Potential Inferred from the N-Benzylpiperidine–Coumarin Pharmacophore Class

The N-benzylpiperidine–coumarin scaffold has demonstrated exceptional selectivity for AChE over butyrylcholinesterase (BuChE) in a closely related series. Asadipour et al. (2013) reported compound 10c (coumarin-3-carboxamide with N-benzylpiperidine), which achieved an AChE IC₅₀ of 0.3 nM and a selectivity index (SI = BuChE IC₅₀ / AChE IC₅₀) of 26,300 [1]. The target compound (CAS 877801-48-4) shares the N-benzylpiperidine recognition element but differs in linker position (C-4 vs. C-3) and linker type (methylene vs. carboxamide-ethyl). Class-level SAR indicates that the N-benzylpiperidine moiety is the primary driver of AChE over BuChE selectivity, while the coumarin substitution pattern modulates potency and PAS interaction [2]. The target compound's unique C-4 methylene linkage presents an opportunity to evaluate whether AChE selectivity is maintained or diminished when the hydrogen-bond-capable carboxamide is replaced by a hydrophobic –CH₂– bridge.

AChE/BuChE selectivity Coumarin-3-carboxamide Neurodegeneration

Physicochemical Differentiation from Donepezil: CNS Drug-Likeness and Synthetic Tractability

Compared to the marketed AChE inhibitor donepezil (MW 379.5 g/mol, clogP 4.27, tPSA 38.8 Ų), the target compound (MW 347.5 g/mol, predicted clogP 4.6–4.9, tPSA 29.5 Ų) presents a lower molecular weight, reduced topological polar surface area, and absence of the dimethoxyindanone carbonyl H-bond acceptors [1]. Within the CNS drug-likeness framework (Wager et al., 2010), tPSA < 60 Ų and MW < 400 Da are favourable for blood–brain barrier penetration, and the target compound falls within this optimal range. The direct –CH₂– linker also reduces the number of rotatable bonds (6 vs. 7 for donepezil) and eliminates the metabolically labile acetamide-like bond present in compound 4m [2]. However, the loss of polar heteroatoms may reduce aqueous solubility, potentially requiring formulation excipients for in vivo studies.

CNS drug-likeness Physicochemical properties Synthetic accessibility

Screening Library Provenance and Structural Uniqueness Assessment

The target compound is catalogued in the InterBioScreen synthetic compound library (STOCK1N-52100) and MolPort (MolPort-002-635-482), indicating its availability as a screening-ready small molecule [1]. Within the ChEMBL database, a Tanimoto similarity search (cutoff > 0.85, ECFP4 fingerprints) against the coumarin–benzylpiperidine chemical space returns fewer than 10 compounds with a direct C-4 methylene-linked benzylpiperidine, none of which have reported AChE IC₅₀ values [2]. The compound is therefore a low-redundancy chemical probe within the coumarin–piperidine pharmacophore landscape. Its ZINC entry notes the absence of any predicted or experimental bioactivity, confirming that it has not been subjected to published high-throughput screening campaigns [3].

Chemical novelty Screening library Tanimoto similarity

Best-Fit Research and Industrial Application Scenarios for 4-((4-Benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one (CAS 877801-48-4)


SAR Probe for Coumarin Linker Engineering in AChE Inhibitor Programs

The compound's unique direct –CH₂– linker between the coumarin C-4 position and the benzylpiperidine nitrogen fills a specific gap in the published SAR landscape. While Razavi et al. (2013) explored acetamide-linked analogs (IC₅₀ range: 1.2–>100 μM) and Asadipour et al. (2013) investigated coumarin-3-carboxamide derivatives (IC₅₀ range: 0.3 nM–7.8 nM), no published study has systematically evaluated the C-4 methylene-linked congener [4][2]. This compound can serve as the reference point for a linker-length and linker-type matrix, enabling a medicinal chemistry team to decouple the contributions of hydrogen-bonding capacity, linker length, and nitrogen basicity to AChE potency and selectivity.

Dual PAS/CAS Binding Mode Validation by X-Ray Crystallography

The co-crystal structure of a 7-substituted coumarin–benzylpiperidine analog with mouse AChE (PDB 7QB4) provides a template for comparative crystallography [4]. Soaking or co-crystallizing the target compound with AChE would directly test whether shifting the benzylpiperidine attachment from C-7 to C-4 preserves the dual peripheral anionic site (PAS) / catalytic anionic site (CAS) binding mode. This information is critical for structure-based design of next-generation dual-site AChE inhibitors that combine symptomatic relief with potential disease-modifying effects through PAS-mediated inhibition of Aβ aggregation.

Chemical Biology Tool for KCNQ Potassium Channel Profiling

Although direct binding data for the target compound is not publicly available, structurally related N-benzylpiperidine derivatives have been identified as KCNQ2 (Kv7.2) and KCNQ2/Q3 (Kv7.2/Kv7.3) channel antagonists in automated patch clamp assays (as evidenced by ChEMBL-indexed benzylpiperidine entries with IC₅₀ values in the 70–120 nM range) [4]. The target compound's benzylpiperidine pharmacophore makes it a candidate for counterscreening against neuronal potassium channels, either to establish selectivity profiles for AChE-targeted analogs or to explore its potential as a chemical starting point for Kv7 channel modulator development.

Procurement as a Low-Redundancy Fragment for DNA-Encoded Library (DEL) Synthesis

Given its screening library provenance (InterBioScreen, MolPort) and the absence of reported bioactivity in public databases [4], the compound is suited for incorporation into DNA-encoded chemical libraries as a coumarin–benzylpiperidine synthon. Its single piperidine nitrogen provides a convenient handle for on-DNA acylation or reductive amination, while the coumarin C-6 methyl group offers a potential site for further derivatization. This application leverages the compound's structural novelty rather than its unvalidated biological potency.

Quote Request

Request a Quote for 4-((4-benzylpiperidin-1-yl)methyl)-6-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.